molecular formula C7HBr2FIN B12842481 3,5-Dibromo-2-fluoro-6-iodobenzonitrile

3,5-Dibromo-2-fluoro-6-iodobenzonitrile

Katalognummer: B12842481
Molekulargewicht: 404.80 g/mol
InChI-Schlüssel: VVEFTDBHXFRRHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dibromo-2-fluoro-6-iodobenzonitrile: is a halogenated benzonitrile compound with the molecular formula C7HBr2FIN and a molecular weight of 404.80 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzonitrile core, making it a highly substituted aromatic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-fluoro-6-iodobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of a precursor benzonitrile compound. The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with stringent control over reaction parameters to ensure high yield and purity. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dibromo-2-fluoro-6-iodobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Wirkmechanismus

The mechanism of action of 3,5-Dibromo-2-fluoro-6-iodobenzonitrile involves its interaction with molecular targets through its halogen atoms. The presence of multiple halogens can enhance its reactivity and binding affinity to specific targets. The pathways involved may include halogen bonding, electrophilic aromatic substitution, and other interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3,5-Dibromo-2-fluoro-6-iodobenzonitrile is unique due to the specific arrangement of halogen atoms on the benzonitrile core.

Eigenschaften

Molekularformel

C7HBr2FIN

Molekulargewicht

404.80 g/mol

IUPAC-Name

3,5-dibromo-2-fluoro-6-iodobenzonitrile

InChI

InChI=1S/C7HBr2FIN/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H

InChI-Schlüssel

VVEFTDBHXFRRHD-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1Br)I)C#N)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.